Remifentanil hydrochloride

概要

説明

レミフェンタニル塩酸塩: は、主に麻酔に使用される強力で超短時間作用型の合成オピオイド鎮痛剤です。それは急速な発現と短い作用時間のために知られており、手術中の疼痛管理に非常に効果的です。 レミフェンタニル塩酸塩は、特定のμ型オピオイド受容体作動薬であり、これは交感神経系のトーンを低下させ、呼吸抑制を引き起こし、鎮痛を提供することを意味します .

準備方法

合成経路と反応条件: レミフェンタニル塩酸塩の合成には、シアノピペリジニルプロパノエート誘導体のニトリル基をエステル基に変換することが含まれます。 このプロセスにより、従来の方法に比べて調製に必要な工程数が大幅に削減されます . この化合物は通常、超純水、生理食塩水、または炭酸水素ナトリウム溶液で再構成し、次にプロポフォールと混合するか、またはさらに水で希釈して特定の濃度を得ます .

工業生産方法: 工業的な設定では、レミフェンタニル塩酸塩は、遊離塩基とグリシンを溶液を緩衝するためのビヒクルとして含む凍結乾燥粉末として製造されます。 この粉末は、水または5%ブドウ糖溶液に再構成して注射します .

化学反応の分析

Hydrolysis of the Ester Linkage

The defining chemical reaction of remifentanil hydrochloride is ester hydrolysis , mediated by nonspecific plasma and tissue esterases. This reaction rapidly converts the parent compound into an inactive carboxylic acid metabolite (GR90291).

Key Reaction Details:

This hydrolysis occurs within minutes, contributing to remifentanil’s ultra-short duration of action (<10-minute half-life) .

Stability Under Physicochemical Conditions

This compound’s stability varies with pH, temperature, and solvent composition:

Table 1: Stability Profile

Drug Compatibility and Incompatibilities

This compound exhibits physical or chemical incompatibilities with specific drugs during Y-site administration:

Table 2: Clinically Significant Incompatibilities

Compatibility studies show no reactions with 87 other drugs, including propofol and midazolam, under standard conditions .

Synthetic Pathway and Structural Reactivity

This compound is synthesized via a multi-step process, with critical reactivity at its ester and anilidopiperidine groups:

- Ester Group : Susceptible to nucleophilic attack by esterases (primary metabolic pathway) .

- Anilidopiperidine Core : Stable under physiological conditions but may interact with µ-opioid receptors via hydrogen bonding and hydrophobic interactions .

Figure 1: Hydrolysis Reaction

textRemifentanil HCl + H₂O → GR90291 + CH₃OH (Esterases)

Pharmacokinetic Implications of Reactivity

科学的研究の応用

Pharmacological Profile

Pharmacokinetics:

- Onset of Action: Approximately 1.6 minutes.

- Half-Life: 3-10 minutes.

- Clearance Rate: Nearly 3 liters/minute.

- Metabolism: Rapid hydrolysis by nonspecific plasma and tissue esterases, leading to inactive metabolites.

These characteristics allow for precise titration of dosage and predictable termination of effects, enhancing its safety profile during use in clinical settings .

General Anesthesia

Remifentanil is widely used as an analgesic component during the induction and maintenance of general anesthesia. Its rapid onset and short duration make it particularly useful in the following contexts:

- Inpatient and Outpatient Procedures: Commonly used in surgeries such as craniotomies, cardiac surgeries, and gastric bypass surgeries .

- Monitored Anesthesia Care (MAC): Employed for conscious sedation where quick recovery is essential .

Dosage Guidelines:

- Initial bolus: 1 µg/kg IV over 60-90 seconds.

- Continuous infusion: 0.05-2 µg/kg/min based on patient response .

Pain Management

Remifentanil's rapid onset makes it suitable for acute pain management, particularly in:

- Labor Analgesia: Effective for short-term pain relief during labor, although less effective than epidural analgesia .

- Postoperative Analgesia: Can be continued into the postoperative period to facilitate transition to longer-acting analgesics .

Special Situations

Remifentanil is also utilized in specific clinical scenarios:

- Electroconvulsive Therapy (ECT): Used in combination with propofol to provide anesthesia during ECT procedures .

- Patients with Renal or Hepatic Dysfunction: Its metabolism is not significantly affected by renal or hepatic impairment, allowing safe use in these populations .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing coronary artery bypass graft (CABG), remifentanil was administered as part of the anesthetic regimen. Results indicated rapid recovery times and effective pain control post-surgery, demonstrating its utility in lengthy operations where quick neurological assessment is required .

Case Study 2: Pediatric Anesthesia

A study involving children aged 2-12 undergoing strabismus surgery showed satisfactory outcomes with remifentanil used for maintenance of anesthesia. The rapid recovery facilitated timely postoperative assessments, underscoring its effectiveness in pediatric applications .

Safety Considerations

While remifentanil is effective, it carries risks typical of opioid analgesics:

- Respiratory Depression: High risk during initiation or dosage increases; careful monitoring is essential .

- Addiction Potential: As a Schedule II controlled substance, there is a risk of addiction and misuse; patient assessment prior to use is critical .

Comparative Analysis Table

| Application Area | Typical Dosage (µg/kg/min) | Onset Time | Recovery Time | Key Benefits |

|---|---|---|---|---|

| General Anesthesia | 0.1 - 1.0 | ~1.6 min | ~3-10 min | Rapid onset and recovery |

| Labor Analgesia | 0.025 - 0.1 | ~1.6 min | ~3-10 min | Effective for short-term pain relief |

| Postoperative Analgesia | 0.05 - 0.5 | ~1.6 min | ~3-10 min | Smooth transition to longer analgesics |

| Pediatric Procedures | Variable (age-dependent) | ~1.6 min | ~3-10 min | Safe for use with quick recovery |

作用機序

レミフェンタニル塩酸塩は、中枢神経系のμ型オピオイド受容体に結合することでその効果を発揮します。 この結合は、痛覚閾値を上昇させ、痛みの受容を変化させ、上昇する痛みの経路を阻害します . この化合物は、その急速な発現とピーク効果、および短い作用時間が、手術中の疼痛管理に非常に効果的です .

類似の化合物との比較

類似の化合物:

- フェンタニル

- アルフェンタニル

- スフェンタニル

比較: レミフェンタニル塩酸塩は、フェンタニル、アルフェンタニル、スフェンタニルと化学的に関連しています。 それは、超短時間作用と、非特異的な組織エステラーゼによる急速な代謝によって独特です . この急速な代謝により、他のオピオイドと比較して、コンテキスト依存性半減期が短くなり、レミフェンタニル塩酸塩は、迅速な回復を必要とする手順に特に役立ちます .

類似化合物との比較

- Fentanyl

- Alfentanil

- Sufentanil

Comparison: Remifentanil hydrochloride is chemically related to fentanyl, alfentanil, and sufentanil. it is unique due to its ultra-short duration of action and rapid metabolism by non-specific tissue esterases . This rapid metabolism leads to a shorter context-sensitive half-time compared to other opioids, making this compound particularly useful for procedures requiring quick recovery .

生物活性

Remifentanil hydrochloride, a potent synthetic opioid analgesic, is primarily used in clinical settings for its rapid onset and short duration of action. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Overview of Remifentanil

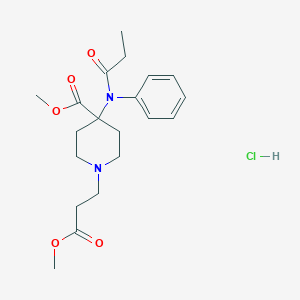

- Chemical Structure : Remifentanil is characterized by an ester linkage that facilitates its rapid metabolism.

- Mechanism of Action : It acts as a selective µ-opioid receptor agonist, inhibiting neuronal activity and producing analgesic effects similar to other opioids but with distinct pharmacokinetic properties.

Pharmacokinetics

Remifentanil exhibits unique pharmacokinetic characteristics that differentiate it from traditional opioids:

| Parameter | Value |

|---|---|

| Half-life | 3-10 minutes |

| Peak Effect Time | Approximately 1.6 minutes |

| Clearance Rate | ~3 L/min (very high) |

| Volume of Distribution | 350 mL/kg (adults), 452 mL/kg (neonates) |

| Metabolism | Rapid hydrolysis by non-specific esterases |

| Primary Metabolite | Inactive carboxylic acid (1/4600 potency) |

These properties allow for precise titration and rapid recovery from anesthesia, making remifentanil particularly useful in surgical settings where quick adjustments are necessary .

Analgesic Effects

Remifentanil provides effective analgesia due to its rapid action on the central nervous system. The onset of pain relief is swift, typically within minutes, which is crucial during surgical procedures. Its effects are dose-dependent, similar to other opioids, and can lead to respiratory depression and hypotension if not carefully managed .

Side Effects and Adverse Reactions

Common adverse effects associated with remifentanil include:

- Respiratory Depression : A significant risk due to its potent opioid activity.

- Bradycardia : Slowed heart rate observed in some patients.

- Hypotension : Low blood pressure can occur, particularly in sensitive populations such as children .

Clinical Applications

Remifentanil is predominantly used in:

- General Anesthesia : It is often administered during surgeries for its rapid recovery profile.

- Sedation : Utilized in intensive care settings for patients requiring mechanical ventilation .

Case Studies

A study involving pediatric patients highlighted the pharmacokinetic profile of remifentanil across different age groups. Infants demonstrated a higher clearance rate compared to older children and adults, indicating the need for age-specific dosing protocols .

Another case study examined the use of remifentanil in combination with midazolam for sedation in pediatric cardiac surgery patients. The findings suggested that this combination could effectively manage pain while minimizing side effects when administered carefully .

特性

IUPAC Name |

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMIPUMYUHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132875-61-7 (Parent) | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50157614 | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132539-07-2 | |

| Record name | Remifentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of remifentanil hydrochloride?

A: this compound is a potent, ultra-short-acting μ-opioid receptor agonist [, , , , , ]. It exerts its analgesic effects by binding to these receptors, primarily in the central nervous system, leading to the inhibition of pain signal transmission.

Q2: How does the rapid metabolism of this compound influence its clinical use?

A: Unlike other opioids, this compound is metabolized rapidly by nonspecific plasma and tissue esterases []. This rapid degradation results in a short elimination half-life (<10 min) [, , ], allowing for precise control of analgesic effects and rapid recovery from anesthesia [, , , , , ]. This makes it highly suitable for procedures requiring rapid recovery and for use in patients with compromised organ function.

Q3: What are the key structural features of this compound?

A: this compound is a synthetic opioid with the molecular formula C20H28N2O5•HCl []. Its structure comprises a piperidine ring, a phenyl group, and an ester linkage, which are essential for its interaction with μ-opioid receptors [, ].

Q4: How has spectroscopic analysis been used to characterize this compound?

A: Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to confirm the structure of this compound [, ]. IR spectroscopy identifies characteristic functional group vibrations, while NMR provides detailed information about the molecule's structure and connectivity. MS helps determine the molecular weight and fragmentation pattern, further supporting the compound's identity [].

Q5: Can you elaborate on the material compatibility of this compound during administration?

A: Studies have shown that this compound exhibits incompatibility with specific drugs and materials. When co-administered with propofol via the same intravenous line, certain mixing ratios can affect the emulsion stability of propofol formulations, particularly those with medium-chain triglycerides []. Additionally, this compound has shown incompatibility with 4-hydroxybutyric acid, midazolam hydrochloride, and piritramide, leading to an increased risk of emboli due to the formation of larger oil droplets []. Furthermore, sorption of propofol to the rubber stopper of syringes has been observed, highlighting potential drug loss and the need for dose adjustments to avoid underdosing [].

Q6: How does this compound compare to other opioids, like fentanyl, in terms of its clinical effects?

A: Compared to fentanyl, this compound demonstrates a quicker onset and offset of action, leading to faster recovery times [, , , ]. This difference is attributed to its unique metabolic pathway. Studies have shown comparable analgesic efficacy between the two opioids, but this compound may be associated with more rapid recovery and fewer side effects, such as postoperative nausea and vomiting [, , , ].

Q7: What is the significance of the study on the effect of transcranial electrical stimulation (TCES) on this compound-induced analgesia?

A: Research indicates that TCES can significantly enhance the potency and duration of this compound's analgesic effects in rats []. This suggests a potential synergistic effect between TCES and opioids, possibly by promoting the release of endogenous opioids like enkephalins, which can augment the analgesic effects of this compound [].

Q8: Are there any concerns regarding the use of this compound in obstetric analgesia?

A: While intravenous patient-controlled analgesia (IVPCA) with this compound has been investigated for labor pain management, concerns exist regarding potential side effects [, ]. Studies suggest that although effective in providing pain relief, this compound may lead to maternal oxygen desaturation, sedation, and reduced fetal heart rate variability []. Further research is needed to determine optimal dosing regimens and assess long-term safety profiles for both mother and neonate.

Q9: Has there been any investigation into the use of this compound in pediatric patients?

A: Yes, studies have investigated the use of this compound in pediatric patients undergoing various procedures, including neurosurgery [], strabismus surgery [], and other elective surgeries []. Findings suggest that this compound can be safely and effectively used in children, but careful titration is crucial, especially in younger age groups, due to potential hemodynamic effects like hypotension [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。